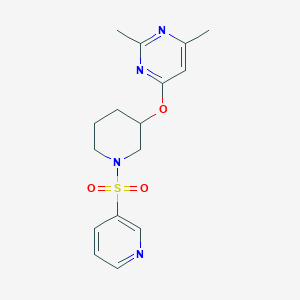

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

This compound (CAS No. 1334488-49-1) is a pyrimidine derivative featuring a 2,4-dimethyl-substituted pyrimidine core. At the 6-position, it bears a piperidin-3-yloxy group modified by a pyridin-3-ylsulfonyl moiety. Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide interactions are critical .

Properties

IUPAC Name |

2,4-dimethyl-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-12-9-16(19-13(2)18-12)23-14-5-4-8-20(11-14)24(21,22)15-6-3-7-17-10-15/h3,6-7,9-10,14H,4-5,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLUYZZMBJXDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS Number: 2034400-44-5) is a synthetic compound that has garnered interest for its potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is , with a molecular weight of 348.4 g/mol. Its structure features a pyrimidine core with a dimethyl group and a sulfonyl-piperidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 2034400-44-5 |

The compound acts primarily as a functionalized cereblon ligand , which plays a significant role in targeted protein degradation strategies. It forms covalent bonds with cereblon, leading to the degradation of specific proteins associated with various diseases, particularly in oncology . This mechanism is particularly relevant for the development of Proteolysis Targeting Chimeras (PROTACs) , which aim to selectively eliminate unwanted proteins from cells.

Biological Activity

Research indicates that 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine exhibits significant biological activity in the following areas:

1. Anticancer Activity:

- The compound has shown potential in inhibiting tumor growth by targeting specific oncogenic proteins.

- Studies have demonstrated its efficacy in various cancer cell lines, suggesting its role as a therapeutic agent in cancer treatment .

2. Anti-inflammatory Effects:

- Preliminary investigations indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

3. Enzyme Modulation:

- The compound has been explored as a biochemical probe to study enzyme functions and interactions within cellular pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

- A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine against various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Study 2: Mechanistic Insights

- Another research effort focused on elucidating the mechanistic pathways through which this compound exerts its effects on cancer cells. The study found that it modulates key signaling pathways involved in cell survival and proliferation, further supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine indicates favorable absorption and distribution characteristics due to its functional groups that facilitate interaction with biological membranes. However, detailed studies on its bioavailability and metabolic pathways are still required to fully understand its pharmacological potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Research Findings and Implications

Bioactivity: The target compound’s pyridin-3-ylsulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinase enzymes) compared to analogs like 2,4-Diamino-6-methoxypyrimidine, which lacks this moiety . The dihydrochloride salt in 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride improves aqueous solubility, a property absent in the target compound’s neutral form .

Synthetic Accessibility: (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (similarity 0.86) is synthetically simpler due to its ethoxy group and absence of sulfonylation steps, making it a cost-effective intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.